molecular formula C23H29N3O B7500729 5-HT7 agonist 2

5-HT7 agonist 2

Cat. No.: B7500729
M. Wt: 363.5 g/mol
InChI Key: KQLDNWDJVNJTQQ-UHFFFAOYSA-N
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Description

“5-HT7 agonist 2” is a compound that specifically targets the serotonin receptor known as 5-hydroxytryptamine receptor 7. This receptor is part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, circadian rhythm, and cognitive functions. The 5-hydroxytryptamine receptor 7 is a G-protein-coupled receptor that, upon activation, stimulates the production of cyclic adenosine monophosphate (cAMP), leading to various downstream effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “5-HT7 agonist 2” typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functionalization: Introduction of functional groups that are essential for the activity of the compound. This may involve halogenation, alkylation, or acylation reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Automated purification systems: To streamline the purification process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: “5-HT7 agonist 2” undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific functional groups present in “this compound” and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

“5-HT7 agonist 2” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “5-HT7 agonist 2” involves its binding to the 5-hydroxytryptamine receptor 7, leading to the activation of G-protein-coupled receptor signaling pathways. This activation results in the stimulation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cyclic adenosine monophosphate then activate protein kinase A, leading to various downstream effects, including changes in gene expression and modulation of neurotransmitter release .

Comparison with Similar Compounds

“5-HT7 agonist 2” can be compared with other similar compounds that target the 5-hydroxytryptamine receptor 7, such as:

Uniqueness: “this compound” is unique in its specific binding affinity and efficacy in activating the 5-hydroxytryptamine receptor 7, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-[(2-methoxy-5-propan-2-ylphenyl)methyl]piperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-17(2)18-7-8-23(27-3)19(15-18)16-25-11-13-26(14-12-25)22-6-4-5-21-20(22)9-10-24-21/h4-10,15,17,24H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLDNWDJVNJTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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